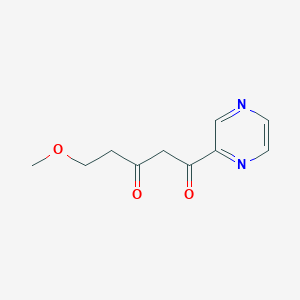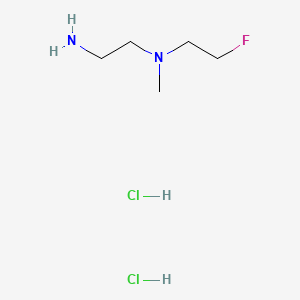![molecular formula C9H13N3 B13631696 N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is a chemical compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine typically involves the reaction of 2-(pyrimidin-2-yl)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neuronal nitric oxide synthase by binding to its heme domain, thereby preventing the production of nitric oxide . This interaction is crucial for its potential therapeutic effects in neurodegenerative disorders.
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- 2-(pyrimidin-2-yl)ethylamine
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-(2-pyrimidin-2-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-5-11-9(12-6-1)4-7-10-8-2-3-8/h1,5-6,8,10H,2-4,7H2 |
Clave InChI |
QGPLWFMXONXCFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


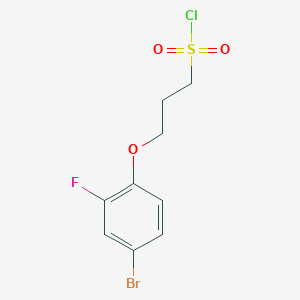
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
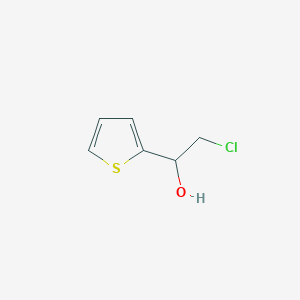
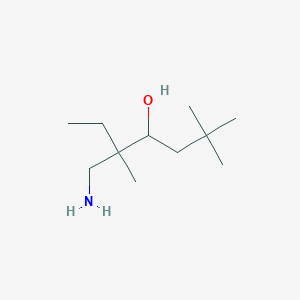
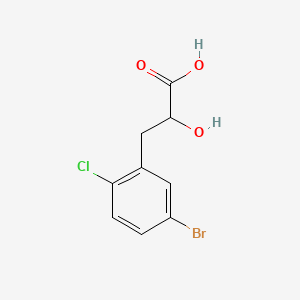
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)

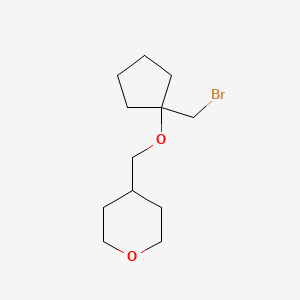
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
